tert-butyl2-(hydroxymethyl)-3-methylazetidine-1-carboxylate,Mixtureofdiastereomers

Description

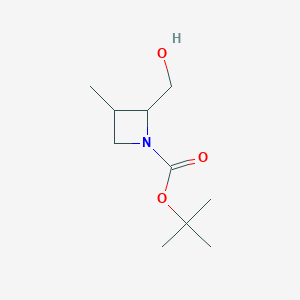

tert-Butyl 2-(hydroxymethyl)-3-methylazetidine-1-carboxylate is a heterocyclic compound featuring a four-membered azetidine ring substituted with hydroxymethyl and methyl groups at positions 2 and 3, respectively. The tert-butyl carbamate group at position 1 acts as a protective moiety, enhancing stability during synthetic processes. The compound exists as a mixture of diastereomers due to stereochemical variations at the hydroxymethyl and methyl-substituted positions, which arise during synthesis. Such diastereomeric mixtures are common in intermediates for pharmaceuticals, where stereochemistry influences biological activity .

Properties

Molecular Formula |

C10H19NO3 |

|---|---|

Molecular Weight |

201.26 g/mol |

IUPAC Name |

tert-butyl 2-(hydroxymethyl)-3-methylazetidine-1-carboxylate |

InChI |

InChI=1S/C10H19NO3/c1-7-5-11(8(7)6-12)9(13)14-10(2,3)4/h7-8,12H,5-6H2,1-4H3 |

InChI Key |

MHZZRMBITGWSCF-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(C1CO)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(hydroxymethyl)-3-methylazetidine-1-carboxylate typically involves the following steps:

-

Formation of the Azetidine Ring: : The azetidine ring can be synthesized through cyclization reactions involving suitable precursors. For instance, starting from a β-amino alcohol, cyclization can be achieved using reagents like tosyl chloride (TsCl) in the presence of a base such as triethylamine (TEA).

-

Introduction of the Tert-butyl Group: : The tert-butyl group is often introduced via a tert-butyl esterification reaction. This can be done using tert-butyl chloroformate (Boc-Cl) in the presence of a base like sodium bicarbonate (NaHCO₃).

-

Hydroxymethylation: : The hydroxymethyl group can be introduced through a hydroxymethylation reaction, typically using formaldehyde and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient cyclization and esterification processes, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The hydroxymethyl group can undergo oxidation to form a carboxylic acid or an aldehyde, depending on the conditions and reagents used. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

-

Reduction: : The compound can be reduced to form various derivatives. For example, the azetidine ring can be reduced using hydrogenation catalysts like palladium on carbon (Pd/C).

-

Substitution: : The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups such as halides or amines.

Common Reagents and Conditions

Oxidation: KMnO₄ in acidic or basic medium.

Reduction: Hydrogen gas (H₂) with Pd/C catalyst.

Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products

Oxidation: Carboxylic acids or aldehydes.

Reduction: Reduced azetidine derivatives.

Substitution: Halogenated or aminated azetidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 2-(hydroxymethyl)-3-methylazetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions of azetidine derivatives with biological macromolecules. Its structural features make it a useful probe in understanding enzyme-substrate interactions and receptor binding.

Medicine

In medicinal chemistry, tert-butyl 2-(hydroxymethyl)-3-methylazetidine-1-carboxylate is explored for its potential as a pharmacophore. Its derivatives may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of polymers and materials with specific properties. Its reactivity allows for the creation of materials with tailored functionalities, such as improved mechanical strength or thermal stability.

Mechanism of Action

The mechanism by which tert-butyl 2-(hydroxymethyl)-3-methylazetidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, its mechanism of action may involve binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The azetidine ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural Features

- Target Compound : Azetidine core with hydroxymethyl (C-OH), methyl (CH₃), and tert-butyl carbamate (Boc) groups. Diastereomerism arises from stereocenters at C2 and C3.

- N-Acetyl-S-(3,4-Dihydroxybutyl)-L-cysteine (DHBMA) : A cysteine derivative with diastereomeric hydroxyl groups. Unlike the target compound, DHBMA lacks a heterocyclic ring but shares the diastereomeric complexity due to multiple stereocenters .

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide : Features an N,O-bidentate directing group, enabling metal-catalyzed C–H functionalization. Structurally distinct due to its benzamide backbone but shares hydroxymethyl and tert-alkyl motifs .

Physical and Chemical Properties

Research Findings and Challenges

- Diastereomer Separation : Unlike DHBMA (chromatographically resolved >95%), the target compound’s separation efficiency remains undocumented but is critical for applications requiring enantiopurity .

- Ring Strain Effects : The azetidine core’s strain may increase reactivity in nucleophilic substitutions compared to five-membered analogs (e.g., pyrrolidines), though experimental data are needed.

- Stereochemical Impact : The methyl and hydroxymethyl substituents’ spatial arrangement could influence hydrogen-bonding interactions, affecting solubility and crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.